4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
CAS No.: 676246-75-6
Cat. No.: VC9809946
Molecular Formula: C17H16N4S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676246-75-6 |
|---|---|
| Molecular Formula | C17H16N4S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 4-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C17H16N4S/c1-21-16(15-9-11-18-12-10-15)19-20-17(21)22-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+ |
| Standard InChI Key | UREWHYNCRVGXEN-VMPITWQZSA-N |
| Isomeric SMILES | CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=NC=C3 |
| SMILES | CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3 |
| Canonical SMILES | CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine, reflects its three primary components:
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A 1,2,4-triazole ring substituted at position 3 with pyridine.
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A methyl group at position 4 of the triazole.
The cinnamylthio group introduces a conjugated double bond, enabling π-π interactions with biological targets, while the pyridine moiety enhances solubility and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 676246-75-6, 573670-09-4 | |
| Molecular Formula | C₁₇H₁₆N₄S | |
| Molecular Weight | 308.4 g/mol | |
| SMILES | CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3 | |
| XLogP3 | 3.2 (estimated) |
Stereochemical Considerations
The cinnamylthio group’s (E)-configuration is critical for maintaining planar geometry, as confirmed by X-ray crystallography of analogous triazole-thioether compounds . This configuration optimizes hydrophobic interactions with enzyme active sites, a feature observed in triazole-based kinase inhibitors .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves a multi-step sequence:
Step 1: Formation of 1,2,4-Triazole-3-thione
Reaction of thiosemicarbazide derivatives with NaOH under reflux yields the triazole-thione intermediate . For example:
.
Step 2: S-Alkylation
The thione undergoes alkylation with cinnamyl bromide in the presence of triethylamine:
.
Step 3: Purification
Recrystallization from ethanol or ethanol/water mixtures yields the final product with >98% purity .
Yield Optimization
Key parameters affecting yield include:
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Temperature: Prolonged heating above 70°C promotes side reactions .
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Solvent polarity: DMF enhances reaction rates but complicates purification .
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Catalyst: Copper(I) catalysts improve regioselectivity in click chemistry-derived analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺ at m/z 309.1142 (calculated 309.1145 for C₁₇H₁₇N₄S), confirming molecular identity .
X-ray Diffraction (XRD)
Although XRD data for this specific compound is unavailable, related structures crystallize in triclinic systems (space group P-1) with unit cell parameters:
Biological Activity and Mechanistic Insights
Anticancer Activity
Triazole derivatives induce apoptosis via ROS-mediated mitochondrial pathways. In MCF-7 breast cancer cells, analogs with cinnamyl substituents show IC₅₀ values of 12.3 µM, comparable to doxorubicin .
Anti-inflammatory Effects
The pyridine moiety suppresses NF-κB signaling, reducing TNF-α and IL-6 production in LPS-activated macrophages .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | CAS No. | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine | 676246-75-6 | C₁₇H₁₆N₄S | 308.4 | Cinnamylthio, Methyl |
| 3-(5-(Cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine | 477735-13-0 | C₂₄H₂₂N₄OS | 414.5 | Cinnamylthio, 4-Ethoxyphenyl |
| 4-(5-(((1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | - | C₂₈H₂₆N₈O₃S | 566.6 | Trimethoxyphenyl, Triazole |
The ethoxy and trimethoxy derivatives exhibit enhanced lipid solubility (LogP 4.1–4.9) but reduced metabolic stability compared to the methyl-substituted parent compound .
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